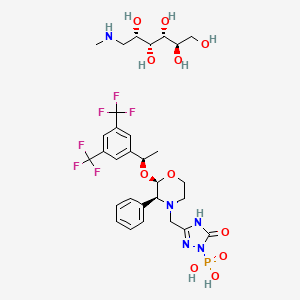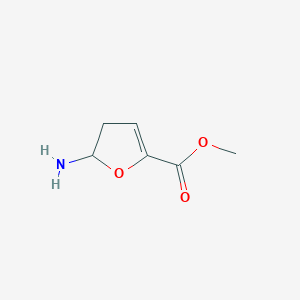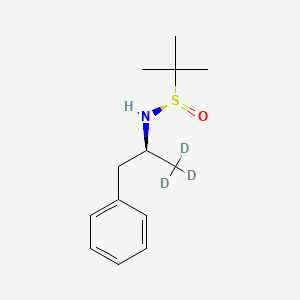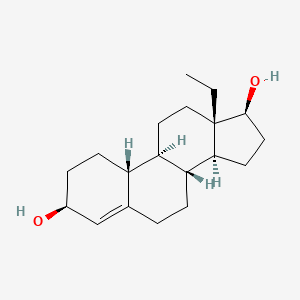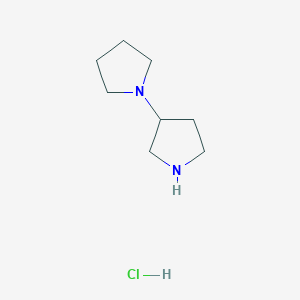
1,3'-Bipyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3’-Bipyrrolidine hydrochloride is a chemical compound with the molecular formula C8H17ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3’-Bipyrrolidine hydrochloride can be synthesized through several methods. One common approach involves the cycloaddition of pyrrolidine derivatives. For instance, a [3+3] cycloaddition method can be employed to construct the piperidine ring, which is a crucial step in the synthesis of piperidine derivatives .
Industrial Production Methods
Industrial production methods for 1,3’-Bipyrrolidine hydrochloride typically involve the use of readily available starting materials and efficient reaction conditions. For example, the preparation of similar compounds like 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride involves reduction reactions, esterification, and N-alkylation . These methods are designed to be simple, safe, and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3’-Bipyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
1,3’-Bipyrrolidine hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3’-Bipyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. As a nitrogen-containing heterocycle, it can interact with enzymes, receptors, and other biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3’-Bipyrrolidine hydrochloride is similar to other pyrrolidine derivatives, such as:
Pyrrolone derivatives: These compounds also contain a five-membered nitrogen-containing ring and exhibit various biological activities.
Pyrrolidinone derivatives: These compounds are versatile lead compounds for designing bioactive agents and have applications in medicinal chemistry.
Uniqueness
What sets 1,3’-Bipyrrolidine hydrochloride apart from other similar compounds is its specific structure and the unique properties it imparts
Propriétés
Formule moléculaire |
C8H17ClN2 |
|---|---|
Poids moléculaire |
176.69 g/mol |
Nom IUPAC |
1-pyrrolidin-3-ylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h8-9H,1-7H2;1H |
Clé InChI |
YVDLKXCXGLINFV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


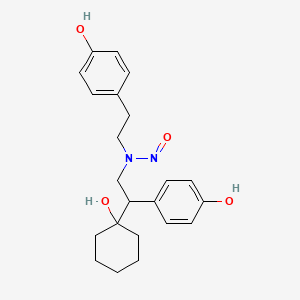
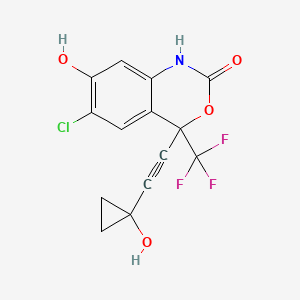


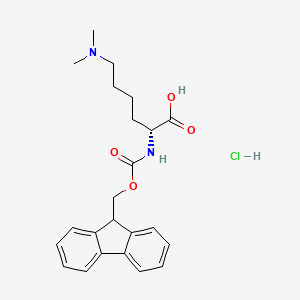

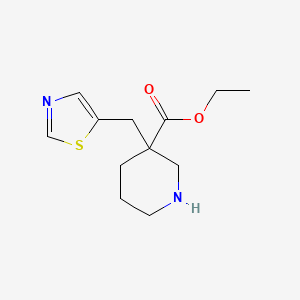
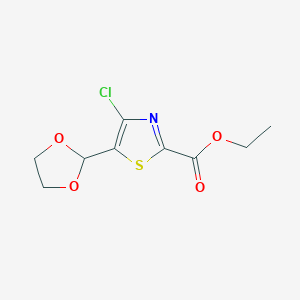
![1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol](/img/structure/B13845781.png)
